N-hexyl-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N~4~-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a hexyl group, a methylsulfonyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a strong base.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonylation reactions using methylsulfonyl chloride and a suitable base.
Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of N4-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~4~-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyl or methylsulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~4~-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the effects of piperidine derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N4-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexyl group may enhance lipophilicity, facilitating membrane penetration, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions with target proteins. The piperidine ring may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~4~-Butyl-1-(methylsulfonyl)-4-piperidinecarboxamide
- N~4~-Octyl-1-(methylsulfonyl)-4-piperidinecarboxamide
- N~4~-Hexyl-1-(ethylsulfonyl)-4-piperidinecarboxamide
Uniqueness
N~4~-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide is unique due to the specific combination of its functional groups, which confer distinct physicochemical properties and biological activities. The hexyl group provides a balance between hydrophobicity and hydrophilicity, while the methylsulfonyl group enhances stability and reactivity.
Properties
Molecular Formula |
C13H26N2O3S |
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Molecular Weight |
290.42 g/mol |
IUPAC Name |
N-hexyl-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H26N2O3S/c1-3-4-5-6-9-14-13(16)12-7-10-15(11-8-12)19(2,17)18/h12H,3-11H2,1-2H3,(H,14,16) |
InChI Key |
FUZOWZABXCOJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
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